4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione: is an organic compound that belongs to the class of dithieno[3,2-b:2’,3’-d]pyrrole derivatives. These compounds are known for their excellent π-conjugation across fused thiophene rings, making them significant in the field of organic electronics and photovoltaics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves the following steps:
Formation of the Core Structure: The core structure of dithieno[3,2-b:2’,3’-d]pyrrole is synthesized through a series of cyclization reactions involving thiophene derivatives.
Introduction of Butyl Groups: The butyl groups are introduced via alkylation reactions using butyl halides under basic conditions.
Oxidation: The final step involves the oxidation of the pyrrole ring to form the dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and alkylation reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dione structure back to its corresponding diol.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine and chlorine are commonly used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the core structure.
Reduction Products: Corresponding diols.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used as a hole transport material in organic photovoltaic cells due to its excellent π-conjugation and charge transport properties.
Conducting Polymers: It is incorporated into conducting polymers to enhance their electrical conductivity.
Biology and Medicine:
Biosensors: The compound is explored for use in biosensors due to its ability to interact with biological molecules and transduce signals.
Drug Delivery: Research is ongoing to investigate its potential in drug delivery systems due to its unique structural properties.
Industry:
Solar Cells: It is used in the development of high-efficiency perovskite solar cells.
Light-Emitting Diodes: The compound is investigated for use in organic light-emitting diodes (OLEDs) due to its luminescent properties
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects primarily through its interaction with electronic materials. Its π-conjugated system allows for efficient charge transport, making it an excellent hole transport material. The molecular targets include the active layers in photovoltaic cells and other electronic devices.
Pathways Involved:
Charge Transport: The compound facilitates the movement of holes (positive charge carriers) through the active layer of electronic devices.
Energy Transfer: It participates in energy transfer processes, enhancing the efficiency of devices like solar cells and OLEDs.
Comparison with Similar Compounds
- 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
- 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-diol
- 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dithione
Uniqueness: The uniqueness of 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione lies in its specific structural configuration, which provides optimal π-conjugation and charge transport properties. This makes it superior in applications such as organic photovoltaics and electronic devices compared to its similar compounds .
Properties
Molecular Formula |
C20H22N2O2S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(6E)-4-butyl-6-(4-butyl-5-oxothieno[3,2-b]pyrrol-6-ylidene)thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C20H22N2O2S2/c1-3-5-9-21-13-7-11-25-17(13)15(19(21)23)16-18-14(8-12-26-18)22(20(16)24)10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-15+ |
InChI Key |
ZBEGHEXRFZBCPI-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCN1C2=C(/C(=C\3/C4=C(C=CS4)N(C3=O)CCCC)/C1=O)SC=C2 |
Canonical SMILES |
CCCCN1C2=C(C(=C3C4=C(C=CS4)N(C3=O)CCCC)C1=O)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.